7-Bromoquinoline-3-carboxylic acid

Description

The exact mass of the compound 7-Bromoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Bromoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZFKPMLLXPGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588866 |

Source

|

| Record name | 7-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-34-9 |

Source

|

| Record name | 7-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromoquinoline-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Bromoquinoline-3-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthetic pathways leading to 7-bromoquinoline-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the nuances of its synthesis is paramount for the efficient generation of novel derivatives and lead compounds. This document moves beyond simple protocols to dissect the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and navigating potential synthetic challenges.

Strategic Overview: Retrosynthetic Analysis

The synthesis of a substituted quinoline carboxylic acid can be approached from several angles. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for multi-step sequences versus potential challenges in regioselectivity. For 7-bromoquinoline-3-carboxylic acid, two primary retrosynthetic disconnections are most viable:

-

The Cyclization Approach (Gould-Jacobs): Building the quinoline core from a pre-brominated aniline precursor. This strategy offers excellent control over the bromine's position but requires a multi-step sequence, including a potentially challenging final dehydroxylation.

-

The Direct Functionalization Approach: Introducing the bromine atom onto a pre-formed quinoline-3-carboxylic acid core. This route is more atom-economical but hinges on controlling the regioselectivity of the electrophilic bromination.

Caption: Retrosynthetic analysis of 7-bromoquinoline-3-carboxylic acid.

Pathway 1: The Gould-Jacobs Synthesis Route

The Gould-Jacobs reaction is a robust and widely employed method for synthesizing 4-hydroxyquinoline derivatives.[1] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal or acid-catalyzed cyclization.[2][3] This pathway provides unambiguous placement of the bromine substituent at the 7-position by starting with 3-bromoaniline.

Workflow Overview

Caption: Step-wise workflow for the Gould-Jacobs based synthesis.

Step 2.1: Condensation of 3-Bromoaniline and EMME

Causality: This initial step is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, displacing ethanol. The reaction is typically driven to completion by heating under reflux, which facilitates the removal of the ethanol byproduct. Microwave irradiation has been shown to significantly reduce reaction times for this step.[4]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

-

Add absolute ethanol to serve as a solvent (approx. 3-5 mL per gram of aniline).

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline spot is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the solid product, diethyl (3-bromoanilino)methylenemalonate, by vacuum filtration, wash with cold ethanol, and dry.

Step 2.2: Thermal Cyclization

Causality: This is the core ring-forming step. At high temperatures (~250 °C), the anilinomethylenemalonate undergoes a 6-electron electrocyclization, followed by the elimination of ethanol to form the aromatic quinolone ring. A high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is essential to achieve the required temperature.[3] Alternatively, Eaton's reagent (P₂O₅ in methanesulfonic acid) can catalyze the cyclization at much lower temperatures (80-100 °C).[4]

Experimental Protocol (Thermal):

-

In a flask suitable for high-temperature reactions, add Dowtherm A. Heat the solvent to 250 °C under a nitrogen atmosphere.

-

Slowly add the dried diethyl (3-bromoanilino)methylenemalonate from the previous step to the hot solvent.

-

Maintain the temperature for 15-30 minutes. The product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate from the hot solution.

-

Allow the mixture to cool to approximately 100 °C, then add hexane to dilute the Dowtherm A and facilitate filtration.

-

Filter the solid product, wash thoroughly with hexane to remove the solvent, and then with ethanol. Dry the product.

Step 2.3: Dehydroxylation and Final Saponification

Causality: The 4-hydroxy group (or its 4-oxo tautomer) is not part of the final target molecule and must be removed. A reliable method for this transformation is a two-step process: conversion of the hydroxyl group to a better leaving group (chloride), followed by reductive removal. The 4-hydroxyl is first converted to a 4-chloro substituent using a strong chlorinating agent like phosphorus oxychloride (POCl₃). Subsequently, the 4-chloro group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst, and a base like triethylamine (Et₃N) is added to neutralize the HCl generated during the reduction. Finally, the ethyl ester is hydrolyzed (saponified) under basic conditions to yield the target carboxylic acid.[5]

Experimental Protocol:

-

Part A: Chlorination

-

Suspend ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the mixture to reflux for 2-3 hours. The solution should become homogeneous.

-

Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 7-bromo-4-chloroquinoline-3-carboxylate.

-

-

Part B: Reductive Dechlorination

-

Dissolve the 4-chloro intermediate in ethanol or ethyl acetate.

-

Add triethylamine (1.5 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate to yield crude ethyl 7-bromoquinoline-3-carboxylate.

-

-

Part C: Saponification

-

Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the solution and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with 2M hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid 7-bromoquinoline-3-carboxylic acid by vacuum filtration, wash with water, and dry.

-

Data Summary: Gould-Jacobs Pathway

| Step | Key Reagents | Typical Conditions | Expected Yield | Key Challenge |

| Condensation | 3-Bromoaniline, EMME, Ethanol | Reflux, 2-4 h | 85-95% | Ensuring complete reaction. |

| Cyclization | Dowtherm A or Eaton's Reagent | 250 °C or 100 °C | 70-90% | Handling high temperatures or corrosive reagents. |

| Chlorination | POCl₃ | Reflux, 2-3 h | 80-90% | Quenching of excess POCl₃ is highly exothermic. |

| Reduction | H₂, Pd/C, Et₃N | RT, 1 atm H₂ | 75-85% | Ensuring catalyst is not poisoned. |

| Saponification | NaOH, HCl | Reflux, 1-2 h | >90% | Achieving complete precipitation of the product. |

Pathway 2: Direct Regioselective Bromination

This pathway is conceptually simpler, involving the direct functionalization of the readily available quinoline-3-carboxylic acid. The success of this approach depends entirely on controlling the regiochemistry of the electrophilic aromatic substitution.

Mechanistic Rationale

The quinoline ring system presents two rings for electrophilic substitution: the pyridine ring and the benzene ring. The pyridine ring is electron-deficient and generally deactivated towards electrophiles. The benzene ring is more electron-rich and is the preferred site of substitution.[6] The existing -COOH group at the 3-position is an electron-withdrawing, deactivating group. In electrophilic aromatic substitution, such groups direct incoming electrophiles to the meta positions relative to themselves. On the quinoline scaffold, this translates to positions 5 and 7, making a mixture of 5-bromo and 7-bromo isomers highly probable.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 7-Bromoquinoline-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromoquinoline-3-carboxylic Acid

Introduction: The Significance of a Versatile Scaffold

7-Bromoquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold that is a cornerstone in medicinal chemistry and drug development.[1] The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a recognized pharmacophore present in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[2][3] Derivatives of quinoline are instrumental in the development of therapeutics for cancer, malaria, and various microbial infections.[1][4][5]

A thorough understanding of the physicochemical properties of any novel compound is a non-negotiable prerequisite for its advancement in a research or drug development pipeline. For 7-Bromoquinoline-3-carboxylic acid, properties such as solubility, acidity (pKa), and lipophilicity govern its behavior in biological systems, influencing everything from absorption and distribution to target engagement. This guide provides a detailed examination of the known properties of this compound and outlines authoritative, field-proven protocols for the experimental determination of its key physicochemical characteristics.

Core Physicochemical Data

The following table summarizes the fundamental computed and reported properties of 7-Bromoquinoline-3-carboxylic acid. It is important to note that while computational predictions are valuable, experimentally determined values for properties like melting point, solubility, and pKa are essential for definitive characterization.

| Property | Value | Source |

| IUPAC Name | 7-bromoquinoline-3-carboxylic acid | [6] |

| CAS Number | 892874-34-9 | [6][7] |

| Molecular Formula | C₁₀H₆BrNO₂ | [8] |

| Molecular Weight | 252.06 g/mol | [7] |

| SMILES | C1=CC(=CC2=NC=C(C=C21)C(=O)O)Br | [6][8] |

| Predicted XLogP3 | 2.4 - 2.5 | [8][9] |

| Hydrogen Bond Donor Count | 2 | [9] |

Experimental Determination of Key Properties

The true utility of a compound in drug discovery is revealed through empirical measurement. The following sections detail the causality behind experimental choices and provide robust, self-validating protocols for characterizing 7-Bromoquinoline-3-carboxylic acid.

Melting Point Determination: A Criterion for Purity

The melting point is one of the most fundamental physical properties of a solid crystalline compound. A sharp melting range (typically 0.5-1.0°C) is a strong indicator of high purity, whereas a depressed and broad melting range suggests the presence of impurities.[10] The capillary method is the universally accepted standard for this determination.[11][12]

This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

-

Sample Preparation:

-

Ensure the 7-Bromoquinoline-3-carboxylic acid sample is completely dry and homogenous.

-

If the sample consists of coarse crystals, finely crush it into a powder using an agate or glass mortar and pestle.[11] This ensures efficient and uniform heat transfer.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Initial Rapid Determination:

-

To save time, first perform a rapid determination to find the approximate melting point.[10] Use a fast ramp rate (e.g., 10°C/min).

-

-

Accurate Measurement:

-

Set the starting temperature on the apparatus to 5-10°C below the approximate melting point found in the previous step.[11]

-

Insert a new, properly prepared capillary tube into the heating block.

-

Set the heating ramp rate to a slow value, typically 1-2°C/minute, for an accurate measurement.[10]

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).

-

Repeat the accurate measurement at least twice to ensure the values are consistent and reproducible.

-

Caption: Workflow for determining melting point via the capillary method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For ionizable compounds like 7-Bromoquinoline-3-carboxylic acid, solubility is highly dependent on the pH of the medium, a factor of immense importance given the pH variations in the gastrointestinal tract.[4] The shake-flask method is a gold-standard technique for determining equilibrium solubility.

-

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of solid 7-Bromoquinoline-3-carboxylic acid to a known volume of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. To remove any remaining suspended solids, filter the supernatant through a 0.22 µm syringe filter or centrifuge at high speed.

-

Concentration Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of dissolved 7-Bromoquinoline-3-carboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A standard calibration curve of the compound must be generated to ensure accurate quantification.

-

-

Data Reporting: Report the solubility at each pH value in units of mg/mL or µg/mL.

Spectroscopic Characterization: Confirming Molecular Identity

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques used for the unambiguous structural elucidation of organic molecules.[13]

-

¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule. For 7-Bromoquinoline-3-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for each proton in the aromatic region, plus a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm).[14] The proton-decoupled ¹³C NMR spectrum should display ten signals, one for each unique carbon atom.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. A key feature for 7-Bromoquinoline-3-carboxylic acid will be the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost identical intensity, separated by two mass units.[13] This provides definitive evidence for the presence of a single bromine atom in the molecule.

Caption: Synergistic workflow for structural confirmation of the target compound.

Conclusion: The Role of Physicochemical Properties in Drug Discovery

The are not mere data points; they are critical predictors of its potential as a therapeutic agent. The quinoline-3-carboxylic acid scaffold has been shown to be a key starting point for designing highly selective antiproliferative agents.[15] The carboxylic acid moiety is particularly significant, as its protonation in the acidic microenvironment of tumor tissues can increase the drug's lipophilicity, promoting selective absorption and concentration within cancer cells.[5] Therefore, the experimental determination of properties like pKa and pH-dependent solubility is essential for validating this mechanism and guiding further structure-activity relationship (SAR) studies. The robust protocols outlined in this guide provide the necessary framework for researchers to generate the high-quality, reproducible data needed to unlock the full therapeutic potential of this promising molecular scaffold.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- Melting point determination. (n.d.). University of Calgary.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Melting point determination. (n.d.). SSERC.

- Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.

- 7-Bromoquinoline synthesis. (n.d.). ChemicalBook.

- 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID Product Description. (n.d.). ChemicalBook.

- 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem.

- Example 9. (n.d.). University of California, Los Angeles.

- 7-bromoquinoline-3-carboxylic acid (C10H6BrNO2). (n.d.). PubChemLite.

- 7-bromo-3-hydroxyquinoline-4-carboxylic acid. (n.d.). Biosynth.

- 7-Bromo-3-hydroxyquinoline-2-carboxylic acid. (n.d.). PubChem.

- 7-Bromoquinoline-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- Quinoline-3-carboxylic acid. (n.d.). PubChem.

- 7-Bromoquinoline-3-carboxylic acid. (n.d.). J&K Scientific LLC.

- 7-Bromoquinoline-3-carboxylic acid. (n.d.). BLD Pharm.

- Method for preparing 7-bromoisoquinoline. (n.d.). Google Patents.

- 8-Bromoquinoline-3-carboxylic acid. (n.d.). BOC Sciences.

- 7-Carbamoylquinoline-3-carboxylic Acid. (n.d.). Benchchem.

- Ökten, S., Asutay, A. B., & Koca, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 770-777.

- Kumar, D., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.

- 7-Bromoquinoline(4965-36-0) 1H NMR. (n.d.). ChemicalBook.

- 7-BROMOQUINOLINE-3-CARBOXYLIC ACID CAS#: 892874-34-9. (n.d.). ChemicalBook.

- 7-Bromoquinoline-3-carboxylic acid. (n.d.). Sigma-Aldrich (Korean site).

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.

- 6-Bromoquinoline-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- 3-Bromoquinoline-7-carboxylic acid. (n.d.). BLD Pharm.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

- Protocol for the synthesis of quinoline derivatives. (n.d.). ResearchGate.

- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. (n.d.). Benchchem.

- Bordwell pKa Table. (n.d.). Organic Chemistry Data.

- 7-bromoquinoline-3-carboxylic acid. (n.d.). BOC Sciences.

- 7-BROMOQUINOLINE-3-CARBOXYLIC ACID(892874-34-9) 1H NMR. (n.d.). ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. iipseries.org [iipseries.org]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 892874-34-9|7-Bromoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. PubChemLite - 7-bromoquinoline-3-carboxylic acid (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 9. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. thinksrs.com [thinksrs.com]

- 12. westlab.com [westlab.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 7-Bromoquinoline-3-carboxylic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Molecular Architecture

Part 1: Synthesis and Crystallization – From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway: A Modified Doebner-von Miller Reaction

A plausible and efficient route to 7-Bromoquinoline-3-carboxylic acid involves a variation of the Doebner-von Miller reaction, a classic method for quinoline synthesis.[4]

Experimental Protocol:

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline in a 2:1 mixture of glycerol and concentrated sulfuric acid.

-

Reaction Initiation: Slowly add pyruvic acid to the mixture. The reaction is exothermic and should be controlled in an ice bath.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for 3-4 hours. The color of the reaction mixture will darken significantly.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium carbonate solution until a precipitate forms.

-

Purification: Filter the crude product, wash it with copious amounts of distilled water, and then recrystallize it from a suitable solvent system, such as a mixture of ethanol and water, to yield pure 7-Bromoquinoline-3-carboxylic acid.[5][6]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 7-Bromoquinoline-3-carboxylic acid.

The Art of Crystallization: Cultivating Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount.[7]

Solvent Screening and Crystallization Protocol:

-

Solubility Testing: Assess the solubility of the purified compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and N,N-dimethylformamide (DMF)). A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[7]

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a "poor" solvent (an anti-solvent in which the compound is insoluble). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature. Further slow cooling in a refrigerator can also be attempted. To avoid "oiling out," where the compound separates as a liquid phase, a more dilute solution and a slower cooling rate are recommended.[7]

Troubleshooting Common Crystallization Issues:

| Issue | Potential Cause | Recommended Solution |

| No Crystals Form | Compound is too soluble. | Try a less polar solvent or a binary solvent system with an anti-solvent.[7] |

| "Oiling Out" | Solution is too concentrated; cooling is too rapid. | Use a more dilute solution and allow for slower cooling.[7] |

| Poor Crystal Quality | Rapid crystal growth. | Slow down the crystallization process (slower evaporation, slower cooling). |

Part 2: Single-Crystal X-ray Diffraction – Visualizing the Molecular Framework

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8]

Experimental Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXT.[3] The atomic positions and other parameters are then refined using a least-squares method with software like SHELXL to best fit the experimental data.[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

Part 3: Analysis of the Crystal Structure – Deciphering Intermolecular Interactions

The final crystal structure provides a wealth of information about bond lengths, bond angles, and, most importantly, the intermolecular interactions that dictate the crystal packing.

Crystallographic Data (Hypothetical and Based on a Related Structure)

Based on the analysis of similar quinoline carboxylic acid derivatives, we can anticipate the key structural features. For the purpose of a detailed analysis, we will refer to the data for 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3]

Table of Crystallographic Data for a Related Compound:

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂BrNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4134(5) |

| b (Å) | 9.5365(6) |

| c (Å) | 9.6154(7) |

| α (°) | 60.728(2) |

| β (°) | 83.130(2) |

| γ (°) | 66.331(2) |

| Volume (ų) | 613.52(7) |

| Z | 2 |

| R(F) | 0.0393 |

| wR(F²) | 0.0709 |

Key Intermolecular Interactions

The crystal packing of 7-Bromoquinoline-3-carboxylic acid is expected to be dominated by a network of non-covalent interactions.[10][11]

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. We can anticipate the formation of hydrogen-bonded dimers or chains, a common motif in carboxylic acid crystal structures.[12]

-

Halogen Bonding: The bromine atom at the 7-position can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the quinoline ring or the oxygen atoms of the carboxylic acid.[13] This type of interaction is increasingly recognized as a significant force in crystal engineering.[10]

-

π-π Stacking: The planar quinoline ring system is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

Visualization of Potential Intermolecular Interactions:

Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice.

Hirshfeld Surface Analysis

To quantitatively analyze the intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[9][14] This method maps the close contacts of a molecule in a crystal, allowing for the visualization and quantification of different types of intermolecular interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions, with distinct regions corresponding to hydrogen bonds, halogen bonds, and other close contacts.[14]

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the crystal structure analysis of 7-Bromoquinoline-3-carboxylic acid, from synthesis to the detailed interpretation of intermolecular interactions. The elucidation of its crystal structure is a critical step in understanding its solid-state properties and will undoubtedly aid in the rational design of new pharmaceuticals and functional materials. The methodologies and analytical approaches detailed herein are broadly applicable to the characterization of other novel molecular solids, providing a robust foundation for researchers in the field. The interplay of hydrogen bonding, halogen bonding, and π-π stacking in this system presents a fascinating case study in crystal engineering, and further computational studies could provide deeper insights into the energetics of these interactions.

References

- BenchChem. (n.d.). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Technical Support Center.

-

Yang, L., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4). DOI:10.1515/ncrs-2017-0430. Retrieved from [Link]

- Google Patents. (1990). Process for the preparation of a quinoline carboxylic acid. EP0351889A1.

- Google Patents. (2015). The crystallization of quinoline. CN103664892B.

-

Hryhoriv, O. D., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1151. Retrieved from [Link]

-

Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 8), o453–o454. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1994). Process for the preparation of a quinoline carboxylic acid. EP0351889B1.

-

PubChemLite. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

-

Faraday Discussions. (2017). Intermolecular interactions in molecular crystals: what's in a name? Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (2013). Method for preparing 7-bromoisoquinoline. CN102875465A.

-

MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

-

ResearchGate. (2015). The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 7-Bromoquinoline-3-carboxylic acid. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-3-hydroxyquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

-

PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

Sources

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 10. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data of 7-Bromoquinoline-3-carboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Bromoquinoline-3-carboxylic Acid

Introduction: The Role of NMR in Heterocyclic Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, making unambiguous structural characterization an indispensable step in the drug development pipeline.[2] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for molecular structure elucidation in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 7-Bromoquinoline-3-carboxylic acid, a key heterocyclic building block. As direct experimental spectra for this specific compound are not widely published, this guide will present a detailed, expert-predicted spectral analysis. This predictive approach, grounded in established principles of NMR spectroscopy and data from closely related analogues, serves as a robust framework for researchers encountering this or similar molecular scaffolds. We will delve into the rationale behind experimental design, the interpretation of spectral features, and the influence of the bromo and carboxyl substituents on the quinoline core.

Molecular Structure and Electronic Effects

To interpret the NMR spectrum of 7-Bromoquinoline-3-carboxylic acid, we must first consider the electronic environment of each nucleus. The molecule consists of a quinoline ring system substituted with a bromine atom at the C7 position and a carboxylic acid group at the C3 position.

-

Quinoline Core: The quinoline ring is an aromatic system composed of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative and significantly influences the chemical shifts of nearby protons and carbons, particularly H2 and H4.

-

Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and deshields nearby nuclei. Its effect will be most pronounced on the pyridine-part of the ring system, especially on H2 and H4.

-

Bromine Atom (-Br): As a halogen, bromine is an electronegative, electron-withdrawing group via induction, but it can also donate electron density through resonance. Its net effect is deactivating. It will primarily influence the chemical shifts of the protons on the carbocyclic (benzene) ring, namely H5, H6, and H8.

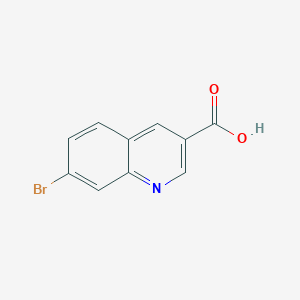

A diagram of the molecular structure with standardized numbering is presented below.

Caption: Structure of 7-Bromoquinoline-3-carboxylic acid with atom numbering.

Experimental Protocol: Best Practices for Sample Preparation and Data Acquisition

The quality and reliability of NMR data are critically dependent on a robust experimental protocol. The following procedure is optimized for compounds like 7-Bromoquinoline-3-carboxylic acid.

1. Solvent Selection: The choice of a deuterated solvent is paramount.[3][4] For this molecule, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent. The rationale is twofold:

-

Solubility: DMSO-d₆ is a polar aprotic solvent capable of dissolving a wide range of organic molecules, including polar compounds and those with hydrogen-bonding functionalities like carboxylic acids.[3]

-

Proton Exchange: The acidic proton of the carboxylic acid group is exchangeable. In DMSO-d₆, this proton typically appears as a very broad singlet at a downfield chemical shift (often >12 ppm), allowing for its observation.[5] In contrast, using solvents like D₂O would lead to its exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[6]

2. Sample Preparation:

-

For ¹H NMR: Accurately weigh 5-10 mg of 7-Bromoquinoline-3-carboxylic acid.

-

For ¹³C NMR: Accurately weigh 20-50 mg of the sample to compensate for the lower natural abundance of the ¹³C isotope.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) in a clean, dry vial.

-

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added. The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can also be used as a secondary reference.

3. NMR Data Acquisition: The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR Value | ¹³C NMR Value | Rationale |

| Spectral Width | 16 ppm | 220 ppm | To encompass the full range of expected proton and carbon chemical shifts. |

| Number of Scans | 16-64 | 1024-4096 | Averaging multiple scans improves the signal-to-noise ratio, crucial for the less sensitive ¹³C nucleus. |

| Relaxation Delay (d1) | 2.0 s | 2.0 s | Allows for adequate relaxation of nuclei between pulses, ensuring quantitative signal integration (more critical for ¹H). |

| Acquisition Time | ~2 s | ~1 s | Determines the digital resolution of the spectrum. |

| Pulse Width | Calibrated 90° pulse | Calibrated 90° pulse | Ensures maximum signal intensity for each scan. |

| Decoupling | N/A | Broadband Proton Decoupling | Simplifies the spectrum by collapsing C-H coupling, resulting in a single peak for each unique carbon atom.[7] |

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is anticipated to show five signals in the aromatic region (7.5-9.5 ppm) and one very broad signal for the carboxylic acid proton at a significantly downfield shift (>13 ppm). The aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for 7-Bromoquinoline-3-carboxylic acid in DMSO-d₆

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H2 | ~9.35 | d | J ≈ 2.2 Hz | Most downfield proton due to deshielding by adjacent N1 and C3-COOH group. Shows small four-bond coupling to H4. |

| H4 | ~9.05 | d | J ≈ 2.2 Hz | Strongly deshielded by N1 and C3-COOH. Shows small four-bond coupling to H2. |

| H8 | ~8.45 | d | J ≈ 1.8 Hz | Deshielded by proximity to N1. Appears as a narrow doublet due to meta-coupling with H6 across the bromine-substituted C7. |

| H6 | ~8.20 | dd | J ≈ 8.9, 1.8 Hz | Exhibits ortho-coupling to H5 and meta-coupling to H8. |

| H5 | ~7.90 | d | J ≈ 8.9 Hz | Exhibits ortho-coupling to H6. |

| COOH | >13.0 | br s | N/A | Highly deshielded, exchangeable proton. Appears as a broad singlet due to hydrogen bonding and chemical exchange.[5][8] |

Predicted ¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, as all carbon atoms in the molecule are chemically non-equivalent. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, O) and the overall aromatic system.

Table 2: Predicted ¹³C NMR Data for 7-Bromoquinoline-3-carboxylic acid in DMSO-d₆

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C=O | ~166.5 | Carboxyl carbon, characteristically deshielded.[6] |

| C2 | ~152.0 | Deshielded by adjacent nitrogen. |

| C4 | ~149.5 | Deshielded by adjacent nitrogen. |

| C8a | ~147.0 | Quaternary carbon at the ring fusion, adjacent to nitrogen. |

| C6 | ~134.0 | Aromatic CH carbon. |

| C4a | ~130.0 | Quaternary carbon at the ring fusion. |

| C5 | ~129.5 | Aromatic CH carbon. |

| C8 | ~129.0 | Aromatic CH carbon. |

| C3 | ~128.0 | Carbon attached to the COOH group. |

| C7 | ~122.0 | Carbon directly attached to bromine (ipso-carbon); its shift is significantly influenced by the halogen. |

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides the foundational data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. For 7-Bromoquinoline-3-carboxylic acid, the following experiments would be key:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to confirm the connectivity of the protons on the carbocyclic ring. A key expected correlation is between H5 and H6.

Caption: Predicted ¹H-¹H COSY correlations for 7-Bromoquinoline-3-carboxylic acid.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the definitive assignment of the protonated carbons (C2, C4, C5, C6, C8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for assigning the quaternary (non-protonated) carbons (C3, C4a, C7, C8a, and the carboxyl C=O) by observing their long-range couplings to known protons. For example, H2 and H4 would show HMBC correlations to C3 and C4a.

Conclusion

The structural elucidation of 7-Bromoquinoline-3-carboxylic acid is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. This guide provides a detailed, predictive framework for the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns are logically derived from the influence of the nitrogen heteroatom and the electron-withdrawing bromo and carboxyl substituents. By following the outlined experimental protocols and interpretive strategies, researchers and drug development professionals can confidently characterize this molecule and its analogues, ensuring the scientific integrity of their work and accelerating the discovery process.

References

- Benchchem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

- Benchchem.

-

ACS Publications. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

-

ACS Publications. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. [Link]

-

ResearchGate. Figure S3. 1 H NMR spectrum of 3b. [Link]

-

Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

PubChemLite. 7-bromo-1-methoxyisoquinoline-3-carboxylic acid. [Link]

-

PubChemLite. 7-bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

-

PubChem. 7-Bromo-3-hydroxyquinoline-2-carboxylic acid. [Link]

-

PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

-

Semantic Scholar. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Semantic Scholar. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Mediterranean Journal of Chemistry. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. [Link]

-

MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

-

PubMed. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

-

ResearchGate. Tetrahedron letter. [Link]

-

MDPI. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. [Link]

-

Amerigo Scientific. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. [Link]

Sources

- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Structural Elucidation of 7-Bromoquinoline-3-carboxylic acid: A Correlative FT-IR and Mass Spectrometry Analysis

An In-depth Technical Guide

Abstract

7-Bromoquinoline-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the compound using two complementary analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each method, present detailed experimental protocols grounded in best practices, and offer a comprehensive interpretation of the spectral data. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for the characterization of complex aromatic compounds.

Part 1: Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular fingerprint. For 7-Bromoquinoline-3-carboxylic acid, FT-IR is indispensable for confirming the presence of the carboxylic acid moiety and the quinoline ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For solid samples like 7-Bromoquinoline-3-carboxylic acid, ATR is the preferred sampling technique due to its simplicity, speed, and minimal sample preparation. The causality behind this choice lies in its ability to acquire high-quality spectra from even opaque samples by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with the sample.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal (typically diamond or germanium) are clean. A background spectrum of the empty ATR crystal should be collected to subtract atmospheric (CO₂ and H₂O) and instrument-related absorbances.

-

Sample Application: Place a small amount (1-2 mg) of the crystalline 7-Bromoquinoline-3-carboxylic acid powder directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a strong, well-resolved spectrum.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Post-Acquisition: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe to prevent cross-contamination.

FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis using an ATR accessory.

Spectral Interpretation

The FT-IR spectrum of 7-Bromoquinoline-3-carboxylic acid is expected to display several characteristic absorption bands that confirm its structure. The analysis relies on identifying peaks corresponding to the O-H and C=O stretches of the carboxylic acid, the C=C and C=N stretches of the quinoline ring, and the C-Br stretch.

Key Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region.[1] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[1] This band will overlap with the C-H stretching vibrations.

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds of the quinoline ring.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band should appear between 1760-1690 cm⁻¹.[1][2] Its precise position can be influenced by conjugation with the quinoline ring, likely shifting it to the lower end of this range.

-

C=C and C=N Stretches (Aromatic Ring): The quinoline ring will produce a series of medium to strong absorptions in the 1650-1450 cm⁻¹ region.[3][4] These peaks arise from the complex skeletal vibrations of the fused aromatic system.

-

C-O Stretch and O-H Bend (Carboxylic Acid): A medium-intensity C-O stretching band is expected between 1320-1210 cm⁻¹, coupled with O-H in-plane bending vibrations around 1440-1395 cm⁻¹.[1]

-

C-Br Stretch: The carbon-bromine bond vibration is expected to produce a medium to strong absorption in the fingerprint region, typically between 680-515 cm⁻¹.

Table 1: Predicted FT-IR Peak Assignments for 7-Bromoquinoline-3-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3100-3000 | Medium, Sharp | C-H Stretch | Aromatic (Quinoline) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1620-1450 | Medium-Strong | C=C and C=N Stretches | Aromatic (Quinoline) |

| 1320-1210 | Medium | C-O Stretch | Carboxylic Acid |

| 1440-1395 | Medium | O-H Bend | Carboxylic Acid |

| 680-515 | Medium-Strong | C-Br Stretch | Bromo-Aromatic |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a definitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, invaluable structural information. For 7-Bromoquinoline-3-carboxylic acid, MS is critical for confirming the molecular formula and mapping the connectivity of the atoms.

Theoretical Principles: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV).[5] This process imparts significant energy, reliably generating a molecular ion (M⁺•) and a reproducible pattern of fragment ions.[5] This "molecular fingerprint" is crucial for structural elucidation.

A key feature in the mass spectrum of 7-Bromoquinoline-3-carboxylic acid will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[6] Consequently, any ion containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[6] This provides an unmistakable marker for the presence of bromine in the molecule and its fragments.

Experimental Protocol: MS via Direct Insertion Probe

-

Sample Preparation: Load a microgram quantity of the sample into a capillary tube.

-

Instrument Setup: Insert the capillary into the direct insertion probe. The mass spectrometer should be set to EI mode (70 eV).

-

Data Acquisition: Insert the probe into the ion source of the mass spectrometer. Gradually heat the probe to volatilize the sample directly into the ionization chamber. Acquire mass spectra over a scan range of m/z 50-350.

-

Analysis: Identify the molecular ion peak (M⁺•) and its corresponding M+2 isotope peak. Analyze the major fragment ions to deduce the fragmentation pathway.

MS Experimental Workflow

Caption: Workflow for Mass Spectrometry analysis using a direct insertion probe.

Spectral Interpretation and Fragmentation

The molecular weight of 7-Bromoquinoline-3-carboxylic acid (C₁₀H₆BrNO₂) is approximately 266.96 g/mol (using ⁷⁹Br) and 268.96 g/mol (using ⁸¹Br).

-

Molecular Ion (M⁺•): The mass spectrum should exhibit a strong molecular ion region with a doublet of peaks at m/z 267 and m/z 269 , in a roughly 1:1 intensity ratio, corresponding to [C₁₀H₆⁷⁹BrNO₂]⁺• and [C₁₀H₆⁸¹BrNO₂]⁺•.

-

Primary Fragmentation: The most common fragmentation pathways for aromatic carboxylic acids involve cleavages adjacent to the carbonyl group.[7][8]

-

Loss of •OH (M-17): A doublet at m/z 250/252 resulting from the loss of a hydroxyl radical.

-

Loss of •COOH (M-45): A prominent doublet at m/z 222/224 from the cleavage of the entire carboxylic acid group, yielding a 7-bromoquinoline cation. This is often a very stable and thus abundant ion.[7][9]

-

Loss of Br• (M-79/81): A peak at m/z 188 corresponding to the loss of a bromine radical from the molecular ion.

-

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for 7-Bromoquinoline-3-carboxylic acid.

Table 2: Predicted Mass Fragments for 7-Bromoquinoline-3-carboxylic acid

| m/z (⁷⁹Br/⁸¹Br) | Relative Intensity | Proposed Fragment | Formula |

| 267/269 | High | Molecular Ion [M]⁺• | [C₁₀H₆BrNO₂]⁺• |

| 250/252 | Medium | [M - OH]⁺ | [C₁₀H₅BrNO]⁺ |

| 222/224 | High | [M - COOH]⁺• | [C₉H₅BrN]⁺• |

| 188 | Medium | [M - Br]⁺ | [C₁₀H₆NO₂]⁺ |

| 179/181 | Low | [M - COOH - HCN]⁺ | [C₈H₄Br]⁺ |

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of 7-Bromoquinoline-3-carboxylic acid. FT-IR confirms the presence of the key carboxylic acid and quinoline functional groups through their characteristic vibrational modes. Mass spectrometry complements this by providing the exact molecular weight and crucial structural details through its distinct fragmentation pattern, with the bromine isotope doublet serving as an unambiguous marker. Together, these techniques form a self-validating system, ensuring the structural integrity and identity of this important chemical intermediate for researchers in the pharmaceutical and materials science fields.

References

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

Gautam, S., & Kumar, S. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4983. [Link]

-

PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (2021). How can I interpret this FT-IR results?. [Link]

-

Sundaraganesan, N., et al. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 6(4), 58-71. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 7-Bromoquinoline-3-carboxylic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 7-Bromoquinoline-3-carboxylic acid, a key heterocyclic compound with relevance in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers both theoretical insights and practical methodologies for researchers and scientists. While extensive quantitative solubility data for this specific molecule is not widely published, this guide synthesizes established chemical principles and provides a robust experimental framework for its determination.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the viability of a compound in numerous applications. In the realm of drug development, poor solubility can lead to low bioavailability, hindering a promising therapeutic candidate from reaching its target in efficacious concentrations.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility profile across a range of solvents is an indispensable step in early-stage research and development.[1][3]

7-Bromoquinoline-3-carboxylic acid presents a unique structural combination: a rigid, aromatic quinoline core, a polar, acidic carboxylic acid group, and a lipophilic bromine atom. This amalgamation of functionalities suggests a complex solubility behavior that is highly dependent on the nature of the chosen solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The polarity of 7-Bromoquinoline-3-carboxylic acid is influenced by several factors:

-

The Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[6][7]

-

The Quinoline Ring: This heterocyclic aromatic system contains a nitrogen atom, which can act as a hydrogen bond acceptor, contributing to its solubility in certain polar solvents.[8][9] However, the fused benzene ring portion is nonpolar and hydrophobic.

-

The Bromine Atom (-Br): The bromo-substituent adds to the molecular weight and introduces a degree of lipophilicity, which can enhance solubility in less polar or nonpolar solvents.

Based on these structural features, we can anticipate the following qualitative solubility trends for 7-Bromoquinoline-3-carboxylic acid:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of alcohols.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. DMSO is often a powerful solvent for many organic compounds.[2][10] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The overall polarity of the molecule, dominated by the carboxylic acid, is too high to be effectively solvated by nonpolar solvents.[4][11] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate polarity and may offer some solubility, but are unlikely to be as effective as highly polar options. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[10][12] This technique involves agitating an excess amount of the solid compound in the solvent of choice for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of 7-Bromoquinoline-3-carboxylic acid (e.g., 5-10 mg) into a clean, dry vial (e.g., a 2 mL glass vial). The key is to ensure that undissolved solid remains at the end of the experiment.[12]

-

Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Seal the vial securely.

-

Place the vial in a shaker or rotator set to a consistent agitation speed (e.g., 300 RPM) and a controlled temperature (e.g., 25 °C).[12]

-

Allow the mixture to equilibrate for a period of 24 to 72 hours. This extended time is crucial to ensure that thermodynamic equilibrium is reached.[1][12]

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vial and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the solution using a syringe filter (e.g., 0.22 µm PTFE filter). This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[12]

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 7-Bromoquinoline-3-carboxylic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[1][2]

-

-

Calculation:

-

Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Trustworthiness and Self-Validation in the Protocol

The described shake-flask protocol incorporates several self-validating checks to ensure the generation of reliable and trustworthy data:

-

Presence of Excess Solid: Visually confirming the presence of undissolved solid at the end of the equilibration period is a simple yet crucial validation step. It ensures that the solution is indeed saturated.[12]

-

Equilibrium Confirmation: To be rigorously certain that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it provides strong evidence of equilibrium.[12]

-

Reproducibility: Performing the experiment in triplicate for each solvent provides statistical confidence in the results and helps to identify any anomalous measurements.

Conclusion

References

- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341.

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Unknown.

-

JoVE. Physical Properties of Carboxylic Acids. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Solubility of Things. Quinoline-4-carboxylic acid. [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

-

Queen's University. Solubility of Organic Compounds. [Link]

-

StudySmarter. Polarity and Solubility of Organic Compounds. [Link]

-

Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [Link]

-

Chemistry LibreTexts. 4.4 Solubility. [Link]

-

Wikipedia. Quinoline. [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility?. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. bioassaysys.com [bioassaysys.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Video: Physical Properties of Carboxylic Acids [jove.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. jinjingchemical.com [jinjingchemical.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

Biological Activity Screening of 7-Bromoquinoline-3-carboxylic acid

An In-Depth Technical Guide

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone scaffold in medicinal chemistry.[1] Its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[2][3] This versatility stems from the quinoline's unique electronic properties and its ability to be functionalized at multiple positions, allowing for the fine-tuning of its biological profile. The compound of interest, 7-Bromoquinoline-3-carboxylic acid, combines this privileged scaffold with a bromine atom at the 7-position and a carboxylic acid at the 3-position. The halogenation can enhance lipophilicity and membrane permeability, while the carboxylic acid group can act as a critical hydrogen bonding partner, often essential for interacting with biological targets.

This guide provides a comprehensive framework for the systematic biological activity screening of 7-Bromoquinoline-3-carboxylic acid. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for a multi-tiered screening cascade designed to efficiently identify and characterize its therapeutic potential.

Section 1: Anticancer Activity Screening

Quinoline derivatives have emerged as a significant class of anticancer agents, often acting through the inhibition of critical enzymes like tyrosine kinases and topoisomerases, or by inducing apoptosis and cell cycle arrest.[4][5] Our initial screening strategy is designed to first establish broad cytotoxic potential and then to elucidate the specific mechanism of action.

Primary Screening: General Cytotoxicity Assessment

The first step is to determine if 7-Bromoquinoline-3-carboxylic acid has a general cytotoxic effect on cancer cells. The MTT assay is a robust, high-throughput colorimetric method ideal for this initial pass.

Causality: The assay's principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] This provides a reliable proxy for cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[8]

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Compound Treatment: Prepare a stock solution of 7-Bromoquinoline-3-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium.

-

Controls: Include wells for:

-